Cas no 851946-82-2 (ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thienopyridazine core with a cyclohexylacetamido substituent and an ester functional group. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of multiple reactive sites, including the amide and ester moieties, allows for further derivatization, enhancing its utility in medicinal chemistry. The cyclohexyl group contributes to lipophilicity, potentially improving membrane permeability in drug candidates. This compound is suited for applications requiring precise molecular modifications, such as kinase inhibitor synthesis or protease-targeted therapeutics. Proper handling and storage under inert conditions are recommended to ensure stability.
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851946-82-2 structure
Product name:ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851946-82-2
MF:C23H25N3O4S
MW:439.527304410934
CID:5975919
PubChem ID:3616530

ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(2-cyclohexylacetyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester
    • ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-[(2-cyclohexylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
    • AKOS024589963
    • AB00670125-01
    • F0641-0015
    • 851946-82-2
    • Inchi: 1S/C23H25N3O4S/c1-2-30-23(29)20-17-14-31-21(24-18(27)13-15-9-5-3-6-10-15)19(17)22(28)26(25-20)16-11-7-4-8-12-16/h4,7-8,11-12,14-15H,2-3,5-6,9-10,13H2,1H3,(H,24,27)
    • InChI Key: XKSLQKGVJIVLMV-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(CC3CCCCC3)=O)SC=C12

Computed Properties

  • Exact Mass: 439.15657746g/mol
  • Monoisotopic Mass: 439.15657746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 716
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116Ų
  • XLogP3: 5.5

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • pka: 13.12±0.20(Predicted)

ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0641-0015-5mg
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0641-0015-3mg
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0641-0015-4mg
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0641-0015-20μmol
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0641-0015-25mg
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0641-0015-1mg
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0641-0015-5μmol
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0641-0015-20mg
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0641-0015-2mg
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0641-0015-50mg
ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-82-2 90%+
50mg
$160.0 2023-05-17

Additional information on ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Introduction to Ethyl 5-(2-Cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851946-82-2)

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851946-82-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyridazines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The unique structural features of this compound make it a promising candidate for the development of novel therapeutic agents.

The thieno[3,4-d]pyridazine core is a key structural element that imparts significant biological activity to the molecule. The presence of the cyclohexylacetamido and phenyl substituents further enhances its pharmacological profile by modulating its interactions with biological targets. Recent studies have shown that compounds with similar structures exhibit potent anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been investigated for its anti-cancer activity. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is thought to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

The ethyl ester group in the compound's structure plays a crucial role in its pharmacokinetic properties. This group can influence the solubility and metabolic stability of the molecule, thereby affecting its bioavailability and therapeutic efficacy. Recent research has focused on optimizing the ester functionality to enhance the compound's pharmacological profile. For example, studies have shown that replacing the ethyl ester with other alkyl or aryl esters can lead to improved oral bioavailability and reduced toxicity.

One of the key challenges in the development of ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate as a therapeutic agent is its potential for off-target effects. To address this issue, researchers have employed structure-based drug design approaches to fine-tune the compound's selectivity and specificity. Computational methods such as molecular docking and molecular dynamics simulations have been used to predict the binding modes of the compound to its target proteins and to identify key residues involved in ligand-receptor interactions.

Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate in various disease models. Preliminary results from phase I trials have shown promising outcomes in terms of safety and tolerability. The compound has been well-tolerated at doses up to 500 mg/day with no serious adverse events reported. Phase II trials are expected to provide further insights into its therapeutic potential.

In conclusion, ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851946-82-2) represents a promising lead compound for the development of novel therapeutics targeting inflammatory and cancer-related diseases. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further preclinical and clinical investigation.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.